molecular formula C12H13N5OS B2705239 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiazol-4-yl)methanone CAS No. 2097860-22-3

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiazol-4-yl)methanone

Cat. No.: B2705239
CAS No.: 2097860-22-3
M. Wt: 275.33
InChI Key: ZSKFTGMMDVRZSR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropyl group, a 1,2,3-triazole ring, an azetidine ring, and a thiazole ring . These groups are common in many bioactive compounds and pharmaceuticals .


Molecular Structure Analysis

The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. It’s known for its stability and unique electronic properties . The cyclopropyl group is a three-membered carbon ring, which is known for its strain and reactivity . The azetidine ring is a four-membered ring containing one nitrogen atom and three carbon atoms .


Chemical Reactions Analysis

The 1,2,3-triazole ring is known for its participation in various chemical reactions, especially those involving the nitrogen atoms . The cyclopropyl group can undergo ring-opening reactions under certain conditions .

Scientific Research Applications

Microwave-Assisted Synthesis of Heterocyclic Compounds

Research demonstrates the efficient microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, such as azetidinones and thiazolidinones, showing significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Mistry & Desai, 2006).

Huisgen 1,3-Dipolar Cycloadditions

Another study highlights a catalyst based on the tris(triazolyl)methanol-Cu(I) structure for Huisgen 1,3-dipolar cycloadditions, facilitating efficient synthesis under mild conditions. This advancement in catalysis could be instrumental in synthesizing compounds with similar triazolyl structures, offering a broad range of applications in medicinal chemistry (Ozcubukcu et al., 2009).

Synthesis of 1H-1,2,3-Triazole Derivatives

The cyclization of aryl azides with benzothiazolylacetonitrile and related compounds has been studied, yielding high yields of new 1H-1,2,3-triazole derivatives. These reactions showcase the versatility of triazole and thiazole derivatives in synthesizing complex heterocyclic structures, which could have various biological and pharmaceutical applications (Pokhodylo et al., 2009).

Decarboxylative Cyclopropanation

A study on palladium-catalyzed decarboxylative cyclopropanation highlights the synthesis of oxazolidinones from (1-aminocyclopropyl)methanols. This method demonstrates the strategic incorporation of cyclopropyl groups into complex molecules, which could be relevant for designing compounds with improved pharmacological profiles (Shintani et al., 2011).

Mechanism of Action

Target of Action

The primary target of the compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiazol-4-yl)methanone, also known as 4-cyclopropyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole, is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .

Mode of Action

The compound 4-cyclopropyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole interacts with the VHL protein, inhibiting its function . This results in the stabilization of HIF, leading to the activation of a variety of genes involved in cellular responses to hypoxia, including those involved in angiogenesis, erythropoiesis, and metabolism .

Biochemical Pathways

The action of 4-cyclopropyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole affects the HIF pathway . By inhibiting VHL, the compound prevents the degradation of HIF, leading to its accumulation in the cell . This results in the activation of downstream genes that promote adaptation to hypoxic conditions .

Result of Action

The molecular and cellular effects of 4-cyclopropyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole’s action include the stabilization of HIF and the subsequent activation of genes involved in cellular responses to hypoxia . These effects could potentially be harnessed for the treatment of conditions such as anemia and cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-cyclopropyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole. For instance, the compound’s efficacy could be influenced by the oxygen levels in the cellular environment, given its role in the HIF pathway . Additionally, factors such as pH and temperature could potentially affect the compound’s stability.

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activity and potential applications in medicine or other fields .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biomolecule involved .

Cellular Effects

The effects of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiazol-4-yl)methanone on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been identified as a potential VHL inhibitor, which could have implications for the treatment of conditions such as anemia and cancer .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally true that the effects of a compound can range from therapeutic to toxic depending on the dosage .

Metabolic Pathways

Given its structure and known interactions, it is likely that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

Given its potential interactions with various biomolecules, it may be directed to specific compartments or organelles within the cell .

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c18-12(11-6-19-7-13-11)16-3-9(4-16)17-5-10(14-15-17)8-1-2-8/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKFTGMMDVRZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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